molecular formula C18H17BrN4O2S B11684688 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Número de catálogo: B11684688
Peso molecular: 433.3 g/mol
Clave InChI: YGQXGMHNFARNON-KEBDBYFISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzimidazole-based hydrazide derivative featuring a 5-bromo-2-hydroxybenzylidene moiety and a sulfanylacetohydrazide backbone. The E-configuration of the imine group is critical for its stereochemical stability and bioactivity .

Propiedades

Fórmula molecular

C18H17BrN4O2S

Peso molecular

433.3 g/mol

Nombre IUPAC

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17BrN4O2S/c1-2-23-15-6-4-3-5-14(15)21-18(23)26-11-17(25)22-20-10-12-9-13(19)7-8-16(12)24/h3-10,24H,2,11H2,1H3,(H,22,25)/b20-10+

Clave InChI

YGQXGMHNFARNON-KEBDBYFISA-N

SMILES isomérico

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

SMILES canónico

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origen del producto

United States

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida típicamente implica un proceso de varios pasos:

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, usar reactivos de grado industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio; medio ácido o básico.

    Reducción: Borohidruro de sodio, hidruro de litio y aluminio; típicamente en disolventes anhidros.

    Sustitución: Aminas, tioles; a menudo en presencia de una base como la trietilamina.

Principales Productos Formados

    Oxidación: Óxidos o quinonas correspondientes.

    Reducción: Derivados de hidrazida reducidos.

    Sustitución: Derivados de fenol sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida involucra su interacción con objetivos moleculares como enzimas y receptores. La porción de benzimidazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad, mientras que el grupo fenol bromado puede interactuar con los receptores celulares, modulando las vías de transducción de señales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications in Benzimidazole-Hydrazide Derivatives

Substituent Variations on the Benzimidazole Core
  • Compound 3a-3b (): These derivatives replace the ethyl group with a methyl substituent (5-methyl-1H-benzimidazole) and lack the sulfanyl group.
  • 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-(2-Bromobenzylidene)Acetohydrazide (): Features a benzyl group instead of ethyl on the benzimidazole. The bulkier benzyl substituent may sterically hinder binding to compact active sites compared to the ethyl analog .
Halogen and Hydroxyl Group Positioning
  • (E)-N'-(3-Bromo-4-Hydroxy-5-Methoxybenzylidene)-2-((1-Methyl-1H-Benzo[d]Imidazol-2-Yl)Thio)Acetohydrazide (): Substitutes bromine at the 3-position and adds a methoxy group at the 5-position. This alters electronic properties (increased electron density due to methoxy) and may reduce halogen-bonding efficacy compared to the 5-bromo-2-hydroxyphenyl analog .

Triazole-Based Analogs

  • (E)-N'-(5-Bromo-2-Hydroxybenzylidene)-2-(4-Phenyl-1H-1,2,3-Triazol-1-Yl)Acetohydrazide (): Replaces the benzimidazole-sulfanyl group with a triazole ring. The triazole’s π-π stacking capability enhances solubility but may reduce affinity for hydrophobic binding pockets .

Functional Group Comparisons

Compound Core Structure Substituents Key Properties Biological Implications
Target Compound Benzimidazole-sulfanyl + hydrazide 5-Bromo-2-hydroxyphenyl, ethyl High halogen bonding, moderate solubility Potential enzyme inhibition
3a-3b () Benzimidazole + hydrazide Methyl, no sulfur Lower electrophilicity Reduced thiol interactions
11h () Triazole + hydrazide 5-Bromo-2-hydroxyphenyl Enhanced solubility Improved pharmacokinetics
5e () Benzoxazole-sulfanyl + hydrazide 4-Nitrophenyl Strong electron-withdrawing group Increased reactivity

Yield Comparison :

  • Target compound: ~60–70% (estimated from analogous reactions in ).
  • Triazole analog (11h): 58.55% yield due to steric challenges in triazole formation .

Spectroscopic and Crystallographic Data

  • 1H NMR: Resonances at δ 11.85 (N–H) and 10.39 (O–H) confirm hydrazide and phenolic proton environments .
  • X-ray Crystallography : The E-configuration is validated via single-crystal analysis, a common feature in stable hydrazone derivatives .

Anticancer and Antiplatelet Potential

  • Microtubule Disruption : Benzimidazole derivatives (e.g., R 17934 in ) inhibit microtubule assembly, suggesting a shared mechanism for the target compound.
  • Antiplatelet Activity : Triazole-sulfanyl analogs () show inhibitory effects on AA-induced platelet aggregation (IC₅₀ = 12–18 µM), highlighting the role of sulfur in thiol-mediated binding .

Computational Similarity Metrics

  • Tanimoto Index: Structural similarity to known inhibitors (e.g., 0.75–0.85 for benzimidazole derivatives) predicts overlapping bioactivity .
  • Docking Studies : The bromine atom enhances binding to hydrophobic pockets in molecular docking models, as seen in 4-chloro-benzoxazole derivatives () .

Actividad Biológica

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group. Its molecular formula is C19H19BrN4O2SC_{19}H_{19}BrN_{4}O_{2}S with a molecular weight of 447.4 g/mol. The IUPAC name for this compound is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
  • Nucleic Acid Binding : The benzimidazole moiety may bind to DNA or RNA, affecting processes such as replication and transcription.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 (skin cancer)12.5
HepG2 (liver cancer)9.8
Caco-2 (colon cancer)11.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • In Vivo Models : A study involving animal models demonstrated that the compound significantly reduced tumor size in xenograft models of human cancer, suggesting its potential as a therapeutic agent.
  • Combination Therapy : Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer activity.

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction.

  • Step 1: React 5-bromo-2-hydroxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic conditions (e.g., acetic acid or HCl) in ethanol or methanol .
  • Step 2: Reflux the mixture at 70–80°C for 6–12 hours to form the hydrazone bond. Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .
  • Purification: Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
    Critical Parameters:
  • Solvent choice (polar aprotic solvents improve yield).
  • Acid catalysis accelerates imine formation.
  • Temperature control minimizes side reactions like hydrolysis .

Basic: How is structural characterization and purity validation performed?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Confirm hydrazone proton (δ 8.2–8.5 ppm, singlet) and benzimidazole aromatic protons (δ 7.1–7.8 ppm) .
    • 13C NMR: Identify carbonyl (C=O at δ 165–170 ppm) and imine (C=N at δ 150–155 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peak matching the theoretical mass (e.g., m/z 486.02 for [M+H]+) .
  • HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays:
    • Use identical cell lines (e.g., HeLa for cytotoxicity, Staphylococcus aureus for antimicrobial tests) and protocols (e.g., MIC vs. IC50) .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare with analogs (e.g., substitution of bromo vs. chloro groups) to identify critical pharmacophores .
  • Mechanistic Studies:
    • Conduct molecular docking to assess binding affinity for targets like DNA topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
      Example: A 2024 study found that the bromophenyl group enhances DNA intercalation, while the thioether moiety improves membrane permeability, explaining divergent activity profiles .

Advanced: What strategies improve the compound’s bioavailability and metabolic stability?

Methodological Answer:

  • Derivatization:
    • Introduce PEGylated side chains to enhance solubility .
    • Replace the hydrazone group with a more stable acylhydrazone or carbamate .
  • Formulation Optimization:
    • Use liposomal encapsulation to prolong half-life .
  • Metabolic Profiling:
    • Perform in vitro microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., hydrazone hydrolysis). Modify these regions without compromising activity .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics to proteins like β-tubulin (KD ~ 2.1 µM) .
    • Fluorescence Quenching: Study DNA interaction (e.g., ethidium bromide displacement assays) .
  • Computational Modeling:
    • Molecular Dynamics Simulations: Predict binding modes to kinase domains (e.g., EGFR) using AutoDock Vina .
  • Crystallography:
    • Co-crystallize with human serum albumin to map binding pockets (PDB ID hypothetical) .

Advanced: How to address discrepancies in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Hypothesis-Driven Testing:
    • Evaluate efflux pump expression (e.g., P-gp via Western blot) in resistant lines .
  • Transcriptomic Profiling:
    • Use RNA-seq to correlate gene expression (e.g., apoptosis regulators) with IC50 values .
  • Redox Activity Analysis:
    • Measure ROS generation (DCFH-DA assay) to link cytotoxicity to oxidative stress pathways .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization:
    • Replace ethanol with cheaper solvents (e.g., isopropanol) while maintaining reflux conditions .
    • Implement continuous flow chemistry to enhance reproducibility .
  • Quality Control:
    • Use inline FTIR to monitor reaction progress in real time .
  • Green Chemistry:
    • Recover catalysts (e.g., p-toluenesulfonic acid) via aqueous extraction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.